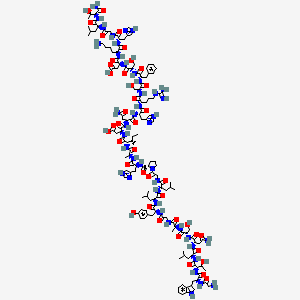
N-(Propan-2-yl)quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinamine, N-(1-methylethyl)-(9CI) is a derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) typically involves the reaction of quinoxaline with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in large quantities suitable for commercial applications.
化学反応の分析
Types of Reactions
2-Quinoxalinamine, N-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 2-Quinoxalinamine, N-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, thereby modulating various biochemical pathways. For example, quinoxaline derivatives have been shown to inhibit PI3 kinases, which play a crucial role in cell growth and survival .
類似化合物との比較
Similar Compounds
8-Quinoxalinamine, 2-methyl-: Another quinoxaline derivative with similar biological activities.
2-Quinoxalinamine, N-nitroso-: A derivative with distinct chemical properties and applications
Uniqueness
2-Quinoxalinamine, N-(1-methylethyl)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
特性
CAS番号 |
41213-11-0 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
N-propan-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-8(2)13-11-7-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3,(H,13,14) |
InChIキー |
YHQDIXPDROHMJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
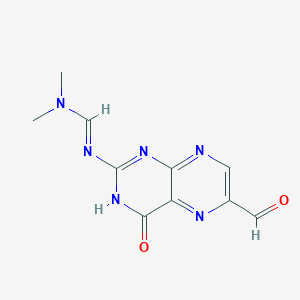
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)
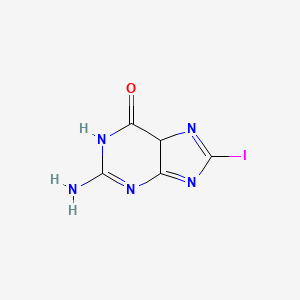
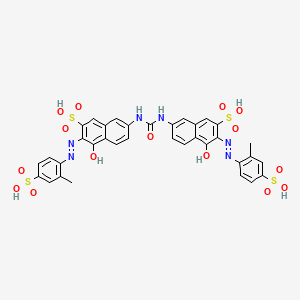
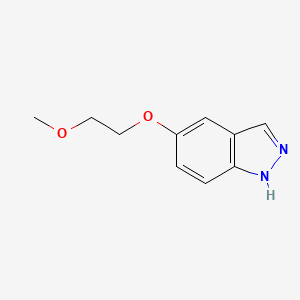
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
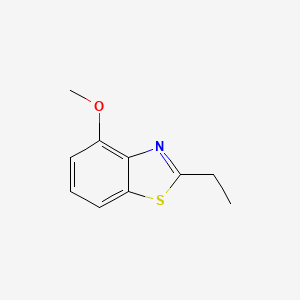
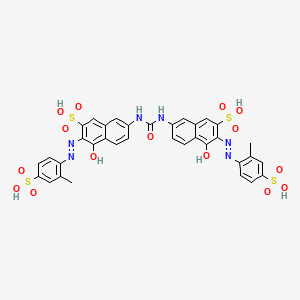
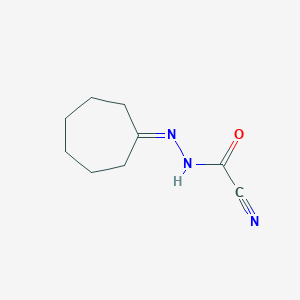
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)

